molecular formula C31H35NO10 B8101420 Pyripyropene A

Pyripyropene A

Cat. No.: B8101420
M. Wt: 581.6 g/mol
InChI Key: APXYGOOSELMEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyripyropene A is a fungal meroterpenoid first isolated from Aspergillus fumigatus and Penicillium coprobium. It features a hybrid structure derived from a nicotinic acid-initiated polyketide and a farnesyl terpenoid, forming a complex scaffold with pyridine, α-pyrone, and sesquiterpene moieties . Its biological activities include potent inhibition of acyl-CoA:cholesterol acyltransferase 2 (ACAT-2), a therapeutic target for atherosclerosis, and insecticidal efficacy against aphids . This compound has also shown cytotoxicity against human cancer cell lines, though with variable potency .

Properties

IUPAC Name

(5,9-diacetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-8,12,17-trien-6-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35NO10/c1-16(33)38-15-30(5)22-13-24(40-18(3)35)31(6)27(29(22,4)10-9-23(30)39-17(2)34)26(36)25-21(42-31)12-20(41-28(25)37)19-8-7-11-32-14-19/h7-8,11-14,20,22-23,27,36H,9-10,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXYGOOSELMEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1(C(CCC2(C1C=C(C3(C2C(=C4C(=CC(OC4=O)C5=CN=CC=C5)O3)O)C)OC(=O)C)C)OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain Selection and Fermentation Parameters

Penicillium griseofulvum F1959 (KCTC 0387BP) and Aspergillus fumigatus IF0-1289 are the most widely utilized strains. A typical fermentation protocol involves:

  • Seed Culture : Inoculation in glucose-yeast extract-polypeptone medium (pH 5.8) at 29°C for 18 hours.

  • Production Medium : Subculturing in soluble starch-soytone-Pharmamedia medium supplemented with CaCO₃ and NaCl (pH 5.8) at 26°C for 120 hours.

  • Biomass Processing : Extraction of dried biomass with ethyl acetate, achieving yields of 13 mg/L.

Table 1: Comparative Fermentation Parameters for PP-A Production

StrainFermentation DurationYield (mg/L)Key Medium Components
P. griseofulvum F1959120 hours13Starch, soytone, Pharmamedia
A. fumigatus IF0-12892–25 daysNot reportedGlucose, yeast extract

Dry biomass extraction has been validated as equally efficient as wet extraction, simplifying downstream processing.

Chemical Synthesis and Structural Modification

While microbial methods dominate production, chemical synthesis enables structural diversification and yield optimization. The synthesis typically starts from pyripyropene A or its acetylated precursors.

Saponification and Acylation

The patented method (WO2014111398A1) involves:

  • Saponification : Hydrolysis of 1,7,11-tri-O-acetylthis compound (Formula II) in methanol-water (1:1) at 20–50°C to yield 1,7,11-trideacetylthis compound (Formula III).

  • Acylation : Reaction of Formula III with cyclopropanecarbonyl chloride in polar aprotic solvents (e.g., N-methylpyrrolidone) at 15–55°C.

  • Crystallization : Isolation of PP-A via single or multi-step crystallization, with mother liquor recycling to improve overall yield.

Table 2: Key Reaction Conditions in Chemical Synthesis

StepSolvent SystemTemperature RangeCatalysts/Reagents
SaponificationMethanol-water20–50°CNaOH/KOH
AcylationN-methylpyrrolidone15–55°CCyclopropanecarbonyl chloride
PurificationEthyl acetate-hexane5–90°CSilica gel chromatography

Notably, recycling the mother liquor increases yield by 15–20% by recovering unreacted intermediates.

Extraction and Purification Techniques

Post-fermentation or synthesis, PP-A requires meticulous extraction and purification to achieve pharmaceutical-grade purity.

Solvent Extraction and Chromatography

  • Primary Extraction : Ethyl acetate is preferred for its high partition coefficient, extracting PP-A from aqueous fermentation broth.

  • Chromatographic Purification :

    • Silica gel column chromatography with chloroform-methanol gradients (95:5 to 90:10 v/v) removes polar impurities.

    • Preparative HPLC (YMC-ODS column, acetonitrile-water 45:55 v/v) achieves >98% purity, eluting PP-A at 11 minutes.

Crystallization and Yield Optimization

Crystallization is critical for obtaining PP-A in stable, crystalline form. The process involves:

  • Solvent Selection : Methanol or methanol-water mixtures induce nucleation at 5–25°C.

  • Mother Liquor Recycling : Residual PP-A and intermediates in the mother liquor are reintroduced into the saponification step, reducing waste and improving yield.

Analytical Characterization

Quality control relies on advanced analytical techniques:

  • HPLC-UV : Quantification at λ = 322 nm.

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks at δ 8.78 (pyridine-H) and δ 170–175 (ester carbonyls).

  • Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 580.3) verifies molecular weight.

Challenges and Industrial Scalability

Despite advancements, challenges persist:

  • Fermentation Variability : Yield fluctuations due to fungal strain instability.

  • Synthesis Complexity : Multi-step reactions requiring precise temperature and pH control.

  • Cost of Purification : HPLC accounts for 40–60% of total production costs.

Hybrid approaches combining microbial biosynthesis with chemical acylation are emerging as cost-effective solutions for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyripyropene A: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols .

Scientific Research Applications

Inhibition of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2)

PPPA is recognized as a selective inhibitor of ACAT2, an enzyme involved in cholesterol metabolism. Research indicates that PPPA effectively reduces cholesterol absorption in the intestine and lowers plasma cholesterol levels, making it a potential therapeutic agent for atherosclerosis.

  • Case Study: In Vivo Efficacy
    • In a study involving apolipoprotein E-knockout mice, PPPA was administered at doses ranging from 10 to 50 mg/kg per day for 12 weeks. Results showed:
      • A 30.5% to 55.8% reduction in cholesterol absorption.
      • Decreased levels of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).
      • A reduction in atherogenic lesion areas by 26.2% to 46% in the aorta and 18.9% to 37.6% in the heart .

Pharmacokinetic Studies

A validated method using liquid chromatography-tandem mass spectrometry has been developed to measure PPPA concentrations in mouse and human plasma. This method demonstrated:

  • Specificity and linearity for PPPA across a concentration range of 1 to 5,000 ng/mL .
  • Stability under various processing conditions, indicating its utility for pharmacokinetic studies .

Insecticidal Properties

PPPA has shown promising insecticidal activity, particularly against aphids, making it a candidate for agricultural pest control.

  • Case Study: Insecticidal Efficacy
    • In laboratory tests, PPPA exhibited high efficacy against various agricultural pests:
      • Demonstrated significant aphicidal activity when applied via foliar sprays and soil drenching.
      • Outperformed several other compounds in controlling aphid populations on crops like cabbage .

Comparative Data Table

Application AreaSpecific UseFindings
PharmacologyACAT2 inhibitionReduces cholesterol absorption; lowers plasma cholesterol levels; protects against atherosclerosis .
PharmacokineticsMeasurement in plasmaValidated LC-MS/MS method; stable across various conditions .
AgricultureInsecticide against aphidsEffective control of aphid populations; promising alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of Pyripyropene A involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural Pyripyropene Congeners

Pyripyropenes comprise over 20 natural variants (e.g., pyripyropenes B–R, O, T), differing in hydroxylation, acetylation, and oxidation patterns. Key examples include:

Compound Structural Differences vs. Pyripyropene A Biological Activity Source
Pyripyropene E Lacks C-11 and C-13 hydroxyl groups Intermediate in biosynthesis; weaker ACAT-2 inhibition (IC₅₀ >100 nM) A. fumigatus, P. coprobium
Pyripyropene O Contains C-7 and C-13 hydroxylations Cytotoxic against HUVECs; ACAT-2 inhibition (IC₅₀ ~50 nM) Fusarium lateritium
13-Dehydroxy-1,11-dideacetylthis compound Lacks acetyl groups at C-1/C-11 and hydroxyl at C-13 Shunt product in biosynthesis; used as a synthetic precursor Neosartorya fischeri
Pyripyropene T Modified α-pyrone and terpenoid side chain Growth inhibition in melanoma cells (IC₅₀ 12 µM) Marine Aspergillus sp.

Key Findings :

  • Hydroxylation at C-7 and C-13 enhances ACAT-2 selectivity .
  • Acetylation at C-1 and C-11 is critical for insecticidal activity .

Key Findings :

  • 7-O-acyl derivatives (e.g., PR-71) improve ACAT-2 inhibition but reduce selectivity .
  • A-ring simplification retains potency while easing synthetic complexity .

Biological Activity

Pyripyropene A (PyA) is a notable compound derived from the fungal species Aspergillus fumigatus and Penicillium coprobium, recognized primarily for its biological activities, particularly as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) and its insecticidal properties. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a pyridine ring, an α-pyrone moiety, and a sesquiterpene backbone. Its molecular formula is C31H37NO10, with a molecular weight of 583.24 g/mol. It is soluble in methanol, ethyl acetate, and chloroform but insoluble in water and hexane .

Inhibition of ACAT

This compound has been identified as a selective inhibitor of ACAT, an enzyme crucial for the esterification of cholesterol within cells. This inhibition is particularly significant in the context of atherosclerosis, as it may help reduce cholesterol accumulation in macrophages. The compound exhibits an IC50 value of 0.058 µM against ACAT 2, highlighting its potency compared to other pyripyropenes . The selectivity profile indicates that PyA has minimal effects on ACAT 1, making it a promising candidate for therapeutic applications aimed at managing cholesterol levels without affecting other metabolic pathways.

CompoundIC50 (µM)ACAT Isozyme
This compound0.058ACAT 2
Pyripyropene B0.117ACAT 2
Pyripyropene C0.053ACAT 2
Pyripyropene D0.268ACAT 2
Pyripyropene E399ACAT 2

Insecticidal Properties

Beyond its role as an ACAT inhibitor, this compound exhibits significant insecticidal activity against various pests, including aphids and whiteflies. Studies have demonstrated that PyA effectively disrupts the growth and development of these insects, making it a potential candidate for agricultural pest control .

Biosynthesis

The biosynthetic pathway for this compound involves several enzymatic steps that utilize nicotinic acid as a precursor. Recent studies have identified the gene cluster responsible for its biosynthesis in Aspergillus fumigatus, revealing the involvement of unique enzymes such as polyketide synthases and prenyltransferases . This understanding opens avenues for genetic engineering to produce more potent analogs of this compound.

Case Studies and Research Findings

  • ACAT Inhibition Study : In vitro assays using rat liver microsomes confirmed that this compound is one of the most potent natural inhibitors of ACAT, with significant implications for developing anti-atherosclerotic therapies .
  • Insecticidal Efficacy : Field studies demonstrated that formulations containing this compound significantly reduced pest populations in crops compared to untreated controls, indicating its viability as a biopesticide .
  • Structure-Activity Relationship (SAR) : Research has elucidated the SAR of pyripyropenes, indicating that modifications to specific functional groups can enhance their inhibitory potency against ACAT and improve insecticidal activity .

Q & A

Q. What are the key structural features of Pyripyropene A, and how do they influence its bioactivity?

this compound is a fungal-derived sesquiterpene conjugated with α-pyrone and pyridine moieties. Its structure includes four substituents (R1–R4) that determine biological activity. For example, this compound has three ester groups (-OCOCH3) and one hydroxyl group (-OH) at positions R1, R2, R3, and R4, respectively. These substituents are critical for its selectivity toward sterol O-acyltransferase 2 (SOAT2/ACAT2), with an IC50 of 0.07 µM . Structural analogs (e.g., Pyripyropene B) with fewer ester groups exhibit reduced potency, highlighting the importance of esterification for target affinity .

Q. What experimental models are commonly used to evaluate this compound’s anti-atherosclerotic effects?

In vitro studies often use human umbilical vein endothelial cells (HUVECs) to assess anti-proliferative (IC50 = 1.8 µM) and anti-angiogenic effects via VEGF inhibition . In vivo, apolipoprotein E-knockout mice are standard models. Oral administration (10–50 mg/kg for 12 weeks) reduces plasma cholesterol, VLDL/LDL levels, and aortic atherosclerotic lesions, validated by histopathology and ACAT2 activity assays .

Q. How is this compound synthesized in fungi, and what genetic tools are used to study its biosynthesis?

this compound is produced by Aspergillus fumigatus via a polyketide-terpenoid hybrid pathway. Gene cluster analysis (e.g., GenBank accessions) identifies key enzymes like prenyltransferases and acyl-CoA ligases. Heterologous expression in S. cerevisiae or CRISPR-Cas9-mediated gene knockout in A. fumigatus are used to confirm biosynthetic steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound’s ACAT2 inhibition?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH) or cell line variability. Standardization using recombinant ACAT2 in a cell-free system (e.g., microsomal assays) with cholesterol-oleate as a substrate is recommended. Cross-validation with orthogonal methods, such as fluorescence polarization or mass spectrometry, ensures reproducibility .

Q. What strategies optimize this compound’s pharmacokinetics while maintaining selectivity for ACAT2?

Structural modifications targeting the α-pyrone moiety improve metabolic stability. For instance, replacing ester groups with bioisosteres (e.g., sulfonamides) reduces hepatic clearance. Pharmacokinetic studies in rodents should measure t1/2 (0.693/λ) and AUC via LC-MS/MS. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can further enhance bioavailability .

Q. How do researchers address off-target effects of this compound in complex biological systems?

Use multi-omics approaches:

  • Transcriptomics : RNA-seq to identify dysregulated pathways in HUVECs or hepatocytes.
  • Chemoproteomics : Activity-based protein profiling (ABPP) with a this compound-derived probe to capture binding partners.
  • Metabolomics : LC-HRMS to monitor cholesterol ester accumulation in ACAT2-knockout models .

Methodological Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

  • Non-linear regression : Fit dose-response curves using the Hill equation (GraphPad Prism or R’s drc package).
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., 10 vs. 50 mg/kg) in murine models.
  • Survival analysis : Kaplan-Meier plots for atherosclerosis progression studies .

Q. How should researchers design experiments to validate this compound’s mechanism of action?

Adopt the PICOT framework :

  • Population : Apolipoprotein E-knockout mice.
  • Intervention : Oral this compound (10–50 mg/kg).
  • Comparison : Wild-type mice or ACAT2 inhibitors (e.g., Avasimibe).
  • Outcome : Atherosclerotic lesion area (µm²) via histomorphometry.
  • Time : 12-week treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.